1,2,4,5-Tetrafluoro-3-[(2,3,5,6-tetrafluorophenyl)disulfanyl]benzene
Description
1,2,4,5-Tetrafluoro-3-[(2,3,5,6-tetrafluorophenyl)disulfanyl]benzene is a polyfluorinated aromatic compound featuring a central benzene ring substituted with four fluorine atoms and a disulfanyl (-S-S-) group linked to a second tetrafluorophenyl moiety. This compound is synthesized via Suzuki–Miyaura cross-coupling reactions, as demonstrated in the preparation of structurally related octafluorobiphenyl derivatives using 1,2,4,5-tetrafluoro-3-iodobenzene and (2,3,5,6-tetrafluorophenyl)boronic acid with DavePhos as a ligand . Its primary applications lie in advanced material science and pharmaceutical intermediates, leveraging the electron-withdrawing effects of fluorine and the reactivity of the disulfanyl bridge.
Properties
Molecular Formula |
C12H2F8S2 |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
1,2,4,5-tetrafluoro-3-[(2,3,5,6-tetrafluorophenyl)disulfanyl]benzene |
InChI |
InChI=1S/C12H2F8S2/c13-3-1-4(14)8(18)11(7(3)17)21-22-12-9(19)5(15)2-6(16)10(12)20/h1-2H |
InChI Key |
UCZOSDKPFMOYES-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)SSC2=C(C(=CC(=C2F)F)F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrafluoro-3-[(2,3,5,6-tetrafluorophenyl)disulfanyl]benzene typically involves the reaction of 1,2,4,5-tetrafluorobenzene with 2,3,5,6-tetrafluorophenyl disulfide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrafluoro-3-[(2,3,5,6-tetrafluorophenyl)disulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiol derivatives.
Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
1,2,4,5-Tetrafluoro-3-[(2,3,5,6-tetrafluorophenyl)disulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Mechanism of Action
The mechanism by which 1,2,4,5-Tetrafluoro-3-[(2,3,5,6-tetrafluorophenyl)disulfanyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions, which can influence its binding affinity and specificity. The disulfanyl linkage can undergo redox reactions, potentially modulating the activity of target proteins .
Comparison with Similar Compounds
Structural Analogs with Halogen or Alkyl Substituents
1,2,4,5-Tetrafluoro-3,6-diiodobenzene (CAS 392-57-4) :
This compound replaces the disulfanyl group with iodine atoms at positions 3 and 6. With a molecular weight of 401.87 g/mol (C₆F₄I₂), it exhibits higher molecular weight compared to the target compound due to iodine’s atomic mass. Such diiodo derivatives are pivotal in coupling reactions but may face stability challenges under reducing conditions .- However, chlorine’s lower electronegativity compared to fluorine may alter regioselectivity in synthetic applications .
1,2,4,5-Tetrafluoro-3-(trifluoromethyl)benzene :
The trifluoromethyl (-CF₃) group introduces steric bulk and strong electron-withdrawing effects, which could hinder coupling reactions but improve thermal stability. This contrasts with the disulfanyl-linked compound, where the S-S bridge may offer redox-active behavior .
Linked Polyfluorinated Aromatics
- 2,2',3,3',5,5',6,6'-Octafluoro-1,1'-biphenyl (13): Synthesized via Suzuki coupling, this biphenyl lacks the disulfanyl bridge but shares octafluorination.
2,3,5,6-Tetrafluoroanisole (CAS 2324-98-3) :
The methoxy (-OCH₃) group provides electron-donating effects, contrasting sharply with the electron-withdrawing disulfanyl moiety. This difference significantly impacts electronic properties, making tetrafluoroanisole more reactive toward electrophilic substitution compared to the target compound .
Thiol and Disulfanyl Derivatives
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenethiol (CAS 651-84-3) :
This thiol derivative highlights the reactivity of sulfur-containing groups. Unlike the disulfanyl bridge, the free thiol (-SH) group is prone to oxidation, limiting its stability. The target compound’s disulfanyl group may offer improved oxidative stability while retaining sulfur’s nucleophilic character .
Data Table: Key Properties of Comparable Compounds
*Estimated based on analogous structures.
Research Findings and Implications
- Synthesis : The target compound’s disulfanyl group differentiates it from halogenated analogs, necessitating specialized coupling or sulfur-insertion methodologies. Suzuki–Miyaura reactions (as in ) are adaptable but require optimization for sulfur-containing precursors.
- Reactivity : The disulfanyl bridge may participate in unique redox reactions, unlike inert halogenated analogs. This property is exploitable in dynamic covalent chemistry or polymer cross-linking.
- Applications : Compared to biphenyl derivatives , the target compound’s sulfur linkage could enhance binding in agrochemicals or catalytic systems. Its fluorinated structure also aligns with trends in fluorinated pharmaceuticals, as seen in 1,2,4,5-tetrafluorobenzene intermediates .
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